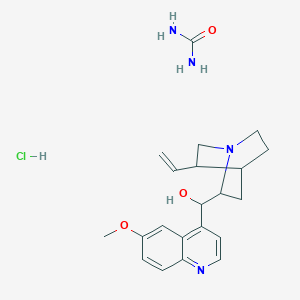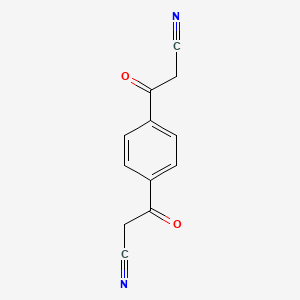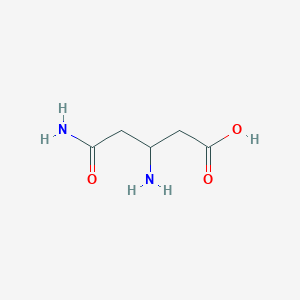
Pentanoic acid, 3,5-diamino-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with ammonia or an amine under controlled conditions. For example, the reaction of a keto acid with ammonia can yield the desired diamino compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,5-diamino-5-oxopentanoic acid may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst. This process allows for the selective reduction of specific functional groups, leading to the formation of the desired product. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diamino-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding amino alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Diamino-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound can be employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-diamino-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanoic acid, 4,5-diamino-5-oxo-
- Pentanoic acid, 4,5-diamino-5-oxo-, 1,1-dimethylethyl ester
Uniqueness
3,5-Diamino-5-oxopentanoic acid is unique due to the specific positioning of the amino and keto groups on the pentanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of two amino groups and a keto group allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
6706-21-4 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
3,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10) |
Clé InChI |
XOYSDPUJMJWCBH-UHFFFAOYSA-N |
SMILES canonique |
C(C(CC(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



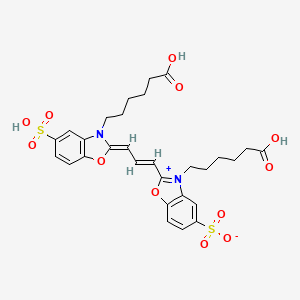

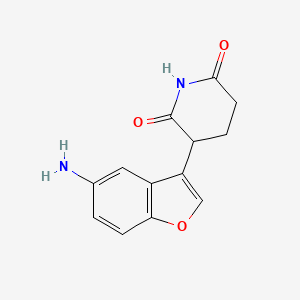
![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B12102885.png)
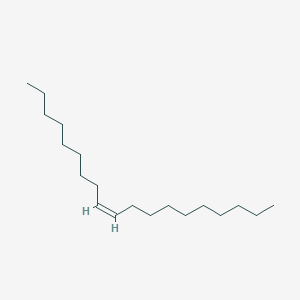
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
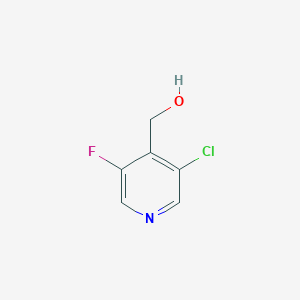
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)
